Cyclazosin was first synthesized in the late 20th century and has been characterized for its pharmacological properties. Its chemical name is 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl)furan-2-ylmethanone, and it has been identified with the CAS number 146929-33-1. The compound belongs to the category of adrenoceptor antagonists, specifically targeting the α1B subtype with notable selectivity ratios, such as α1B/α1A = 13 and α1B/α1D = 38-39 .
The synthesis of cyclazosin involves several key steps that utilize various chemical reactions to construct its complex structure.
Cyclazosin's molecular structure is characterized by a quinazoline core linked to a cis-octahydroquinoxaline moiety and a furan group.
X-ray crystallographic analysis has provided insights into its absolute configuration and stereochemistry, confirming specific spatial arrangements crucial for its biological activity .
Cyclazosin participates in various chemical reactions primarily related to its synthesis and modification:
Cyclazosin acts primarily as an antagonist at the α1B-adrenoceptors, blocking norepinephrine's action on these receptors.
Molecular modeling studies have suggested that specific interactions between cyclazosin's hydrophobic regions and receptor binding sites are responsible for its selectivity .
Cyclazosin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for understanding its formulation in pharmaceutical applications.
Cyclazosin's primary applications lie within pharmacological research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0